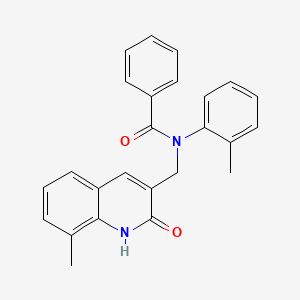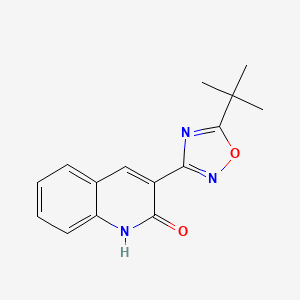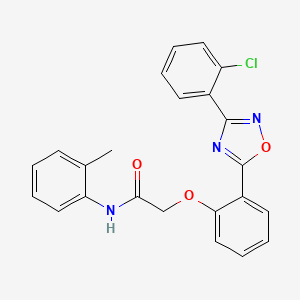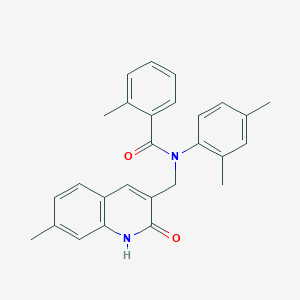
N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, also known as CDPPB, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, which play a crucial role in synaptic plasticity, learning, and memory. This compound binds to a specific site on the receptor, which enhances the receptor's response to glutamate, leading to increased intracellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which may underlie its potential therapeutic effects in Parkinson's disease and addiction. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has several advantages for lab experiments. It is a selective and potent PAM of mGluR5, which allows for specific modulation of this receptor. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it an attractive candidate for drug development. However, one limitation of this compound is that it can have off-target effects on other glutamate receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to investigate the underlying mechanisms of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of this compound for clinical use.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide involves a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide with cycloheptylamine, followed by the reaction of the resulting product with 2-bromoacetyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-30-20-12-10-19(11-13-20)26(17-24(27)25-18-8-6-4-5-7-9-18)33(28,29)21-14-15-22(31-2)23(16-21)32-3/h10-16,18H,4-9,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVWVGASQWGNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
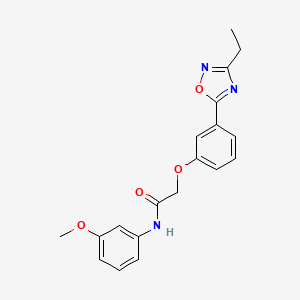



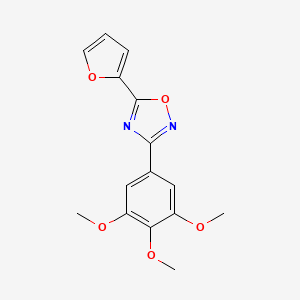
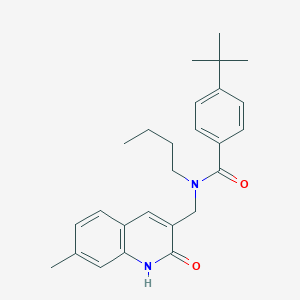

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
